molecular formula C9H9N3S B1523806 3-Amino-1-(3-ethynylphenyl)thiourea CAS No. 1071638-49-7

3-Amino-1-(3-ethynylphenyl)thiourea

Cat. No. B1523806
M. Wt: 191.26 g/mol
InChI Key: PUYJWGMSDCPRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-ethynylphenyl)thiourea is a chemical compound with the molecular formula C9H9N3S and a molecular weight of 191.26 g/mol . It is used for research purposes.


Synthesis Analysis

Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, can be synthesized from amines and phenyl chlorothionoformate in water . Another method involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(3-ethynylphenyl)thiourea is planar . The C=S bond distance is 1.71 Å, and the C-N distances average 1.33 Å .


Chemical Reactions Analysis

Thioureas, including 3-Amino-1-(3-ethynylphenyl)thiourea, have been used in many reactions . They have gained attention because of their use in the synthesis of several important heterocyclic compounds .

Scientific Research Applications

1-acyl-3-substituted thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .

The synthesis and applications of coordination complexes of these ligands have also been overviewed . The reaction mechanism can be understood via the nucleophilic addition of an amino group on the intermediate 1 to give compound 2 which undergoes heterocyclization in two different routes to yield 5 .

Sure, here are some more potential applications of 1-acyl-3-substituted thioureas, the class of compounds that “3-Amino-1-(3-ethynylphenyl)thiourea” belongs to :

  • Organic Synthesis : These compounds are used in the synthesis of several important heterocyclic compounds . They have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .

  • Coordination Chemistry : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

  • Ion Sensors and Transition Metal Extractors : Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry . They have also emerged as attractive candidates in various fields such as ion sensors .

  • Corrosion Inhibitors : They are used as corrosion inhibitors .

  • Molecular Electronics : They have applications in molecular electronics .

  • Agriculture and Pharmaceuticals : They play a promising role in the fields of agriculture, pharmaceuticals, and biological activities . Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, fungicidal, pesticidal, and urease inhibitory activities .

Sure, here are some more potential applications of 1-acyl-3-substituted thioureas, the class of compounds that “3-Amino-1-(3-ethynylphenyl)thiourea” belongs to :

  • Organic Synthesis : These compounds are used in the synthesis of several important heterocyclic compounds . They have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .

  • Coordination Chemistry : Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

  • Ion Sensors and Transition Metal Extractors : Multiple binding sites make them flexible ligands for complexation with transition metals thus occupying a distinct position in coordination chemistry . They have also emerged as attractive candidates in various fields such as ion sensors .

  • Corrosion Inhibitors : They are used as corrosion inhibitors .

  • Molecular Electronics : They have applications in molecular electronics .

  • Agriculture and Pharmaceuticals : They play a promising role in the fields of agriculture, pharmaceuticals, and biological activities . Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, fungicidal, pesticidal, and urease inhibitory activities .

Safety And Hazards

The safety data sheet for thiourea indicates that it may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

1-amino-3-(3-ethynylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-7-4-3-5-8(6-7)11-9(13)12-10/h1,3-6H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJWGMSDCPRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-ethynylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3-ethynylphenyl)thiourea
Reactant of Route 2
3-Amino-1-(3-ethynylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(3-ethynylphenyl)thiourea
Reactant of Route 4
3-Amino-1-(3-ethynylphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(3-ethynylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(3-ethynylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.